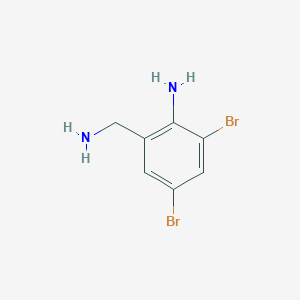

2-(Aminomethyl)-4,6-dibromoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-4,6-dibromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIJZCXBMHHHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624783 | |

| Record name | 2-(Aminomethyl)-4,6-dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86379-71-7 | |

| Record name | 2-(Aminomethyl)-4,6-dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Optimization for 2 Aminomethyl 4,6 Dibromoaniline

Established Synthetic Pathways Towards 2-(Aminomethyl)-4,6-dibromoaniline and Related Precursors

The creation of this compound involves the precise placement of three distinct functional groups on a benzene (B151609) ring: two bromine atoms, an amino group, and an aminomethyl group. The synthetic strategy must carefully consider the directing effects of these groups to achieve the desired 4,6-dibromo substitution pattern relative to the aminomethyl group at position 2.

Regioselective Bromination Strategies for Aniline (B41778) Derivatives

The amino (-NH₂) group in aniline is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. allen.in This high reactivity can lead to over-bromination, often resulting in the formation of 2,4,6-tribromoaniline (B120722) when aniline is treated with bromine water. allen.inscribd.com Therefore, controlling the regioselectivity to achieve a specific dibromo-substitution pattern is a significant challenge.

Several strategies are employed to control the bromination of anilines:

Protecting Groups: To moderate the high reactivity of the amino group, it can be temporarily converted into a less activating group, such as an amide (acetanilide). This is a common technique to prevent overreaction and direct substitution more selectively. allen.in After the bromination step, the protecting group is removed to regenerate the amine.

Controlled Reaction Conditions: Using non-polar solvents like carbon disulfide (CS₂) can reduce the dissociation of bromine, making fewer electrophiles available for the reaction. youtube.com Performing the reaction at low temperatures further helps in controlling the extent of bromination. youtube.com

Catalytic Systems: Modern methods utilize catalytic amounts of transition metals, like copper salts (e.g., CuSO₄·5H₂O), in combination with reagents like sodium bromide (NaBr) and an oxidant (e.g., Na₂S₂O₈). sci-hub.seresearchgate.net These catalytic systems can offer high regioselectivity under mild conditions, providing an environmentally friendlier alternative to methods requiring stoichiometric amounts of brominating agents. sci-hub.se For instance, Pd(II)-catalyzed methods have been developed for the meta-C–H bromination of anilines, overcoming the inherent ortho/para-selectivity. nih.gov

Aminomethylation Protocols in Aromatic Systems

Introducing the aminomethyl (-CH₂NH₂) group onto an aromatic ring is a key transformation. The Mannich reaction is a classic method for aminomethylation, which involves the reaction of a compound containing an active hydrogen atom with formaldehyde (B43269) and a primary or secondary amine. In the context of synthesizing the target molecule, a dibromoaniline derivative could be reacted with formaldehyde and an amine source to introduce the aminomethyl group.

Alternative protocols for aminomethylation include:

Multi-component Reactions: Enantioselective three-component reactions involving α-diazo ketones, alcohols, and 1,3,5-triazines have been developed, showcasing advanced methods for introducing aminomethyl groups with high efficiency. researchgate.net

Innovative Methylene (B1212753) Sources: Recent research has demonstrated the use of dichloromethane (B109758) (DCM) as a C1 source for the aminomethylation of N-heterocyclic compounds, promoted by ultrasound irradiation. frontiersin.orgresearchgate.net This highlights ongoing innovation in finding accessible and effective reagents for C-N bond formation.

Advanced Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and cost. This involves a systematic investigation of various parameters. lumenlearning.com

Investigation of Solvent Effects and Catalytic Systems

The choice of solvent and catalyst can dramatically influence the outcome of a synthesis.

Solvent Effects: The polarity of the solvent can affect the rate and regioselectivity of electrophilic bromination. thieme-connect.com In the bromination of aniline, a polar solvent like water facilitates the breaking of the bromine-bromine bond, leading to high reactivity. youtube.com Conversely, non-polar solvents can temper this reactivity. youtube.com The use of ionic liquids as solvents for the direct bromination of unprotected anilines with copper(II) bromide (CuBr₂) has been shown to provide high yields and regioselectivity under mild conditions. nih.gov

Catalytic Systems: The development of advanced catalytic systems is a cornerstone of modern organic synthesis. For bromination, a variety of catalysts have been explored to improve efficiency and selectivity. researchgate.net Copper-catalyzed systems, for example, allow for the oxidative bromination of free anilines using readily available salts, avoiding the need for stoichiometric and often hazardous brominating agents. sci-hub.se

Table 1: Effect of Solvent on the Bromination of meta-Substituted Anilines This table illustrates the principle of how solvent choice can influence the isomer distribution in the bromination of aromatic amines, a key consideration for the synthesis of the target compound.

| Solvent | Product Ratio (ortho to -NH₂) | Product Ratio (para to -NH₂) |

| Dioxane | Predominates | Minor Product |

| Chloroform | Predominates | Minor Product |

| Acetonitrile | Mixture of Isomers | Mixture of Isomers |

| Polar Solvents | Minor Product | Predominates |

| Data adapted from studies on the bromination of meta-substituted anilines with N-bromosuccinimide, demonstrating the general trend of solvent polarity on regioselectivity. thieme-connect.com |

Temperature and Pressure Control for Reaction Efficiency

Temperature and pressure are fundamental parameters that govern reaction kinetics and equilibrium.

Temperature Control: Many organic reactions, including bromination and aminomethylation, are exothermic. youtube.com Maintaining a stable, often low, temperature (e.g., 0–5°C) is critical to prevent side reactions, thermal degradation of intermediates, and over-bromination, thereby enhancing the yield of the desired product. Conversely, some nucleophilic aromatic substitution reactions may require high temperatures to proceed at a reasonable rate. youtube.com

Pressure Control: While many syntheses are conducted at atmospheric pressure, certain reactions benefit from controlled pressure conditions. High-pressure conditions can be used to increase the rate of reactions, particularly those involving gaseous reagents or where the transition state has a smaller volume than the reactants. osti.gov In flow chemistry, for instance, active pressure regulation is a key component that allows for safe operation at elevated temperatures and pressures, which can significantly improve reaction efficiency and throughput. vapourtec.com

Implementation of Green Chemistry Principles in Synthetic Routes

A significant focus has been on improving the atom economy of synthetic routes. nih.govbeilstein-journals.orgresearchgate.net Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product, is a key metric in green chemistry. nih.gov Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste. researchgate.net In contrast, modern approaches favor catalytic reactions, such as catalytic hydrogenation for aniline synthesis, which can achieve higher atom economy by minimizing byproducts. researchgate.net For instance, addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. researchgate.net The development of one-pot cascade reactions, where multiple transformations occur in a single reaction vessel, further enhances atom economy by reducing the need for intermediate isolation and purification steps, thereby minimizing solvent usage and waste generation. nih.gov

The selection of solvents is another critical aspect of green synthesis. nih.govrsc.org Many traditional organic solvents are hazardous, flammable, and pose environmental risks. rsc.org Consequently, there is a drive to replace them with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.gov For the synthesis of related compounds like 2,6-dibromo-4-nitroaniline, an organic solvent-free process has been developed using an aqueous acidic medium, where the acidic filtrate can be recycled multiple times without a significant loss in product yield or purity. testbook.com Furthermore, microwave-assisted organic synthesis has emerged as a powerful tool, often allowing for solvent-free conditions or the use of minimal amounts of greener solvents like ethanol (B145695) or water, while significantly reducing reaction times. acs.org

The development of greener brominating agents is also crucial for the synthesis of bromoanilines. Traditional methods often employ liquid bromine, which is highly toxic and hazardous. Greener alternatives that generate bromine in situ have been developed, such as the combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in an ethanolic-aqueous medium. acs.org This approach avoids the direct handling of liquid bromine and often leads to simpler product isolation. acs.org

Below is an interactive data table summarizing the application of green chemistry principles in the synthesis of aniline derivatives.

| Green Chemistry Principle | Application in Aniline Synthesis | Example/Benefit | Reference |

|---|---|---|---|

| Atom Economy | Designing reactions to maximize the incorporation of all materials used in the process into the final product. | Catalytic processes replacing stoichiometric ones; one-pot cascade reactions. nih.gov For example, catalytic synthesis of aniline shows a 72% atom economy compared to older methods with much lower values. researchgate.net | nih.govresearchgate.netnih.govnih.gov |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents. | Use of aqueous media, which can be recycled. testbook.com Microwave-assisted synthesis can reduce or eliminate the need for organic solvents. acs.org | nih.govrsc.orgtestbook.comacs.org |

| Use of Renewable Feedstocks | Utilizing raw materials which are renewable rather than depleting. | While not yet specific to this compound, the broader goal is to move away from petrochemical starting materials. | nih.gov |

| Reduce Derivatives | Avoiding unnecessary derivatization such as the use of protecting groups. | Direct C-H functionalization can eliminate the need for pre-functionalization and deprotection steps. | capes.gov.br |

| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. | Transition metal-catalyzed cross-coupling and hydrogenation reactions are key examples. researchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Microwave-assisted synthesis can significantly reduce energy consumption by shortening reaction times. acs.org Photochemical methods utilize light energy at ambient temperatures. sigmaaldrich.comnih.gov | nih.govacs.orgsigmaaldrich.comnih.gov |

Exploration of Novel Synthetic Approaches and Catalyst Development

The quest for more efficient and versatile methods for constructing substituted anilines has led to the development of several novel synthetic strategies and advanced catalytic systems. These modern approaches often circumvent the limitations of classical methods, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.

One innovative strategy involves the dehydrogenative coupling of amines with cyclohexanones . sigmaaldrich.comnih.gov This method utilizes a dual catalytic system, combining photoredox and cobalt catalysis, to construct the aniline ring from readily available starting materials. This approach is exceptionally mild and avoids the pre-functionalization of the aromatic ring, which is often required in traditional cross-coupling reactions. nih.gov

Electrochemical methods have also emerged as a powerful, reagent-free approach for the synthesis of aniline derivatives. Anodic oxidation can be used to achieve dehydrogenative cross-coupling of anilines to form biaryl diamines. capes.gov.br This electrochemical approach avoids the use of metal catalysts and chemical oxidants, making it an environmentally benign alternative. capes.gov.br

Transition metal-catalyzed multi-component reactions have gained significant attention for their ability to construct complex molecules in a single step from simple precursors. The A³-coupling (aniline-aldehyde-alkyne) reaction, for example, provides a direct route to 2,4-disubstituted quinolines, which can be derived from aniline starting materials. sioc-journal.cn Various metals, including iron, zinc, and rare-earth metals, have been employed as catalysts for these transformations, often under solvent-free or environmentally friendly conditions. sioc-journal.cn Titanium-catalyzed three-component coupling reactions have also been used to generate N-aryl-1,3-diimines, which can then be cyclized to form quinoline (B57606) derivatives in a one-pot procedure. chiralpedia.com

A summary of these novel synthetic approaches is presented in the table below.

| Synthetic Approach | Catalyst/Reagent System | Key Features | Reference |

|---|---|---|---|

| Dehydrogenative Coupling | Dual photoredox (e.g., Iridium-based) and Cobalt catalysis | Mild conditions, avoids pre-functionalization, uses cyclohexanones as aryl surrogates. | sigmaaldrich.comnih.gov |

| Electrochemical Cross-Coupling | Anodic oxidation on glassy carbon anode | Metal- and reagent-free, forms C-C bonds via C-H activation. | capes.gov.br |

| A³-Coupling (Aniline-Aldehyde-Alkyne) | Various transition metals (Fe, Zn, etc.) | Three-component reaction, high atom and step economy, leads to quinoline derivatives. | sioc-journal.cn |

| Titanium-Catalyzed Multicomponent Coupling | Titanium catalyst | One-pot procedure to form quinoline derivatives from anilines. | chiralpedia.com |

Understanding the reaction mechanisms of these novel coupling reactions is crucial for their further optimization and application.

In the dual photoredox-cobalt catalyzed dehydrogenative coupling , the proposed mechanism begins with the condensation of an amine with a cyclohexanone (B45756) to form a redox-active enamine. sigmaaldrich.comnih.gov The photocatalyst, upon excitation by light, oxidizes the enamine to a radical cation. Subsequent deprotonation and cobalt-mediated hydrogen atom transfer (HAT) lead to a dienamine intermediate, which undergoes a second round of oxidation and HAT to afford the final aniline product. sigmaaldrich.com

For the electrochemical dehydrogenative cross-coupling of aniline derivatives , the reaction proceeds via the anodic oxidation of the aniline at a glassy carbon electrode. beilstein-journals.orgcapes.gov.br This oxidation generates a radical cation intermediate, which then couples with another aniline molecule to form the C-C bond, ultimately leading to the diaminobiaryl product after further oxidation and deprotonation steps. The process avoids the need for external chemical oxidants. capes.gov.br

The mechanism of the A³-coupling reaction to form quinolines is believed to start with the formation of an imine from the reaction of the aniline and the aldehyde. sioc-journal.cn The metal catalyst then coordinates to both the alkyne and the imine, facilitating the addition of the alkyne to the imine to form a propargylamine (B41283) intermediate. This intermediate subsequently undergoes cyclization and aromatization to yield the quinoline ring system. sioc-journal.cn

Density Functional Theory (DFT) studies have provided detailed insights into the mechanism of Rhodium(III)-catalyzed [3+2] annulation of aniline derivatives . These calculations reveal a multi-step process involving C-H activation via a concerted metalation-deprotonation step, followed by insertion of the coupling partner (e.g., an alkene), and finally reductive elimination to form the product and regenerate the active catalyst. rsc.org

The development of stereoselective methods to synthesize chiral analogs of this compound is of significant interest, as chirality plays a crucial role in the activity of many pharmaceutical and agrochemical compounds. nih.govrsc.org A chiral analog could be created, for example, by introducing a substituent on the methylene carbon of the aminomethyl group, leading to a stereocenter.

Several strategies for the catalytic asymmetric synthesis of chiral primary amines have been developed. One of the most powerful methods is the asymmetric hydrogenation of imines . nih.gov This approach utilizes transition metal catalysts, such as iridium or rhodium, complexed with chiral ligands to reduce prochiral imines to chiral amines with high enantioselectivity. nih.gov Nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimines has also been shown to be highly efficient. testbook.com

Another approach involves the use of chiral auxiliaries . For instance, a chiral camphor-derived imine of benzylamine (B48309) can be deprotonated and alkylated with high diastereoselectivity. Subsequent removal of the camphor (B46023) auxiliary yields the desired chiral α-substituted benzylamine. rsc.org Similarly, chiral sulfinamides can be used to generate chiral α-substituted benzylamines via the diastereoselective reduction of a derived benzylidene sulfinamide. sigmaaldrich.com

Organocatalysis has also emerged as a potent tool for the asymmetric synthesis of chiral amines. Chiral phosphoric acids, such as those derived from BINOL, can catalyze the enantioselective addition of various nucleophiles to imines. beilstein-journals.org Chiral lithium amide bases have been employed for the enantioselective lithiation of N-benzyl ureas, which then undergo an intramolecular arylation to produce α,α-diarylmethylamines with high enantiomeric excess. nih.gov

More recent innovations include photocatalytic asymmetric synthesis . A "chiral amine transfer" approach has been developed where a chiral benzylic amine is used to mediate the enantioselective hydroaminoalkylation of alkenes, effectively transferring both the nitrogen atom and the stereochemical information to the product. capes.gov.br

The table below outlines some of these stereoselective methodologies.

| Methodology | Catalyst/Reagent | Description | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Transition Metal (Ir, Rh, Ni) with Chiral Ligands (e.g., JosiPhos, LalithPhos) | Enantioselective reduction of prochiral imines to chiral amines. | testbook.comnih.gov |

| Chiral Auxiliaries | (+)-Camphor or Chiral Sulfinamides | A chiral auxiliary is temporarily incorporated to direct a stereoselective transformation, then removed. | sigmaaldrich.comrsc.org |

| Asymmetric Organocatalysis | Chiral Brønsted Acids (e.g., BINOL-derived phosphoric acids) or Chiral Bases | Small chiral organic molecules catalyze the enantioselective formation of C-N or C-C bonds. | beilstein-journals.orgnih.gov |

| Photocatalytic Chiral Amine Transfer | Chiral benzylic amine reagent with a photocatalyst | A light-mediated process that transfers a chiral amino group to an alkene. | capes.gov.br |

| Biocatalysis | Engineered Amine Dehydrogenases or Transaminases | Enzymes catalyze the asymmetric reductive amination of ketones to produce chiral amines. | nih.gov |

Chemical Reactivity and Transformational Chemistry of 2 Aminomethyl 4,6 Dibromoaniline

Reactivity of the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) is a primary aliphatic amine, which imparts characteristic nucleophilic properties to the molecule.

Nucleophilic Behavior and Related Transformations

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. This allows it to readily participate in reactions with a variety of electrophiles. For instance, it can react with alkyl halides in N-alkylation reactions to form secondary or tertiary amines. nih.gov The nucleophilicity of the aminomethyl group is a key feature in its synthetic utility, enabling the construction of more complex molecular architectures.

Derivatization Strategies via the Aminomethyl Group (e.g., Sulfonamides, Benzamides, Alkylation)

The nucleophilic nature of the aminomethyl group is widely exploited for various derivatization strategies, leading to the synthesis of a broad spectrum of compounds with potential applications in medicinal chemistry and materials science.

Sulfonamides: The reaction of 2-(aminomethyl)-4,6-dibromoaniline with sulfonyl chlorides in the presence of a base yields sulfonamides. nih.govnih.gov This transformation is a common strategy in drug discovery, as the sulfonamide functional group is a key pharmacophore in many therapeutic agents. researchgate.net The synthesis typically involves the treatment of the amine with a sulfonyl chloride in a suitable solvent, often with a base to neutralize the HCl generated during the reaction. nih.gov

Benzamides: Similarly, benzamides can be synthesized by reacting the aminomethyl group with benzoyl chlorides or other activated carboxylic acid derivatives. nih.govnih.gov This reaction provides a straightforward method for introducing a benzoyl moiety, another important structural motif in medicinal chemistry. drugbank.comdergipark.org.trresearchgate.net The general procedure involves the reaction of the amine with a benzoyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). nih.gov

Alkylation: The aminomethyl group can undergo N-alkylation with various alkylating agents, such as alkyl halides. nih.gov These reactions lead to the formation of secondary and tertiary amines, further diversifying the range of accessible derivatives. Visible-light-induced N-alkylation has emerged as a modern, environmentally friendly approach for this transformation. nih.gov

| Derivative | Reactant | General Reaction Conditions |

| Sulfonamide | Sulfonyl chloride | Base (e.g., sodium acetate), solvent (e.g., water), heat. nih.gov |

| Benzamide | Benzoyl chloride | Base (e.g., triethylamine), solvent (e.g., dichloromethane). nih.gov |

| Alkylated Amine | Alkyl halide | Often requires a base; modern methods may use visible light. nih.gov |

Reactivity of the Dibrominated Aniline (B41778) Core

The dibrominated aniline core possesses a distinct set of reactive properties, primarily centered around the aromatic ring and the bromine substituents.

Electrophilic Aromatic Substitution Patterns

The aniline moiety is a strongly activating group, directing incoming electrophiles to the ortho and para positions due to the electron-donating nature of the amino group. byjus.com However, in this compound, the positions ortho and para to the amino group are already substituted with bromine atoms and the aminomethyl group. Therefore, further electrophilic aromatic substitution is generally difficult and not a common transformation for this specific compound. In strongly acidic media, the aniline nitrogen can be protonated to form an anilinium ion, which is a meta-directing group. byjus.com

Nucleophilic Aromatic Substitution Mechanisms

Generally, nucleophilic aromatic substitution on an aniline ring is challenging due to the electron-rich nature of the ring. However, the presence of the two bromine atoms, which are good leaving groups, can facilitate this type of reaction under certain conditions, particularly with strong nucleophiles. youtube.com The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing a bromine atom, forming a Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity. youtube.com The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. youtube.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atoms on the aniline ring serve as excellent handles for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis.

Suzuki Reaction: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This reaction is highly versatile for creating biaryl structures. For instance, 2,6-dibromoaniline (B42060) can be coupled with aryl boronic acids to synthesize 2,6-diaryl anilines. researchgate.net The reaction conditions typically involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like DMF/water or 2-MeTHF. nih.govresearchgate.netmdpi.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnumberanalytics.com This reaction is a powerful tool for the vinylation of aromatic rings. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. numberanalytics.comyoutube.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of aryl alkynes. scirp.orgrsc.org Typical conditions involve a palladium catalyst like PdCl₂(PPh₃)₂, a copper salt such as CuI, and an amine base like triethylamine which can also serve as the solvent. scirp.orgresearchgate.net

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki | Boronic acid/ester | Pd catalyst, base | Biaryl compound |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl alkyne |

Intramolecular Cyclization and Rearrangement Reactions

The proximate positioning of the aminomethyl and aniline amine groups in this compound allows for a variety of intramolecular cyclization reactions, providing a pathway to fused heterocyclic systems. These reactions are often triggered by the introduction of a suitable electrophile that can react with one or both of the nitrogen atoms.

One plausible intramolecular reaction involves the formation of a six-membered ring. For instance, in the presence of a suitable one-carbon electrophile, such as a phosgene (B1210022) equivalent, an intramolecular cyclization could lead to the formation of a quinazolinone derivative. The reaction would proceed through the initial formation of an intermediate that subsequently cyclizes via nucleophilic attack of the aniline nitrogen onto the electrophilic carbon.

Rearrangement reactions of anilines are well-documented and can be influenced by the substituents on the aromatic ring. While specific rearrangement studies on this compound are not extensively reported, analogous structures suggest potential transformations. For example, the Bamberger rearrangement, which typically involves the acid-catalyzed rearrangement of phenylhydroxylamines to aminophenols, highlights the susceptibility of aniline derivatives to skeletal reorganization under specific conditions. wikipedia.org Although not a direct rearrangement of this compound, it underscores the potential for migration of groups on the aniline ring under acidic catalysis.

Another potential, though less common, rearrangement for a molecule with an aminomethyl group is a Tiffeneau-Demjanov type rearrangement. This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce ring expansion. While the substrate is not a cycloalkanol, the generation of a diazonium salt from the primary aminomethyl group could, in principle, initiate a rearrangement, although the stability of the resulting carbocation and the migratory aptitude of the substituted phenyl group would be critical factors.

Role in Heterocyclic Ring Formation and Expansion

This compound is a valuable synthon for the construction of various nitrogen-containing heterocycles, most notably quinazolines and their derivatives. The 1,2-diamine-like structure of the molecule provides the necessary framework for condensation reactions with a variety of electrophilic partners.

The synthesis of quinazolines from 2-(aminomethyl)aniline (B1197330) derivatives is a well-established strategy. organic-chemistry.org For example, the reaction with aldehydes or their equivalents can lead to the formation of 1,2,3,4-tetrahydroquinazolines, which can be subsequently oxidized to the corresponding quinazolines. The bromine atoms on the aniline ring are expected to remain intact during these transformations, yielding 6,8-dibromo-substituted quinazoline (B50416) products. These halogen atoms can then serve as handles for further functionalization through cross-coupling reactions.

A general scheme for the formation of substituted quinazolines from this compound is the reaction with various aldehydes in the presence of an oxidizing agent. This approach allows for the introduction of a wide range of substituents at the 2-position of the quinazoline core.

| Starting Aldehyde | Resulting 2-Substituent on Quinazoline |

| Formaldehyde (B43269) | Hydrogen |

| Benzaldehyde | Phenyl |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl |

| 2-Furaldehyde | 2-Furyl |

The synthesis of quinazolinones is another important application of this compound. Reaction with phosgene, its equivalents, or carbon dioxide sources can lead to the formation of 6,8-dibromoquinazolin-4(3H)-one. Furthermore, reaction with isocyanates could provide a route to 3-substituted quinazolinones.

In the context of ring expansion, while direct one-carbon ring expansion of the benzene (B151609) ring is not a typical reaction for this substrate, its use in building larger heterocyclic systems is relevant. The formation of fused polycyclic systems can be considered a form of ring expansion in a broader sense. For instance, if the aminomethyl nitrogen were part of a pre-existing ring, reactions involving the aniline moiety could lead to the formation of a larger, fused heterocyclic system. While no specific examples for this compound are documented, the principles of ring expansion reactions, such as those involving aziridines, highlight the potential for such transformations in appropriately designed substrates. clockss.orgrsc.org

The synthesis of dibromo-2-arylquinazolinone derivatives has been reported starting from brominated anthranilamide, a related precursor. nih.gov This underscores the utility of the dibromoaniline scaffold in accessing complex, functionalized heterocyclic molecules with potential biological activity. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Aminomethyl 4,6 Dibromoaniline

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the quantized vibrational states of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the vibrations of specific chemical bonds (stretching, bending, twisting), providing a molecular fingerprint.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. thermofisher.com In the case of 2-(Aminomethyl)-4,6-dibromoaniline, the FTIR spectrum is characterized by absorption bands corresponding to its aniline (B41778) backbone, aminomethyl group, and carbon-bromine bonds. The analysis of substituted anilines and related structures provides a strong basis for assigning these vibrational modes. nih.govnih.gov

The key functional group regions in the FTIR spectrum are:

N-H Stretching: The primary amine (-NH₂) group typically displays two distinct bands: an asymmetric stretching vibration at a higher frequency and a symmetric stretching vibration at a lower frequency.

C-H Stretching: The spectrum will show C-H stretching vibrations from both the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic aminomethyl (-CH₂) group (typically just below 3000 cm⁻¹).

C=C Stretching: Aromatic ring C=C stretching vibrations usually appear as a series of bands in the 1600-1450 cm⁻¹ region.

N-H Bending: The in-plane bending (scissoring) vibration of the -NH₂ group is expected in the 1650-1580 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aromatic C-N bond and the aliphatic C-N bond are anticipated in the 1350-1250 cm⁻¹ and 1250-1020 cm⁻¹ regions, respectively.

C-Br Stretching: The carbon-bromine bonds give rise to strong absorptions in the far-infrared region, typically between 680 and 515 cm⁻¹.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3450 - 3380 |

| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3350 - 3300 |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |

| Aliphatic C-H Stretch | -CH₂- | 2960 - 2850 |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1600 - 1450 |

| Aromatic C-N Stretch | Ar-NH₂ | 1350 - 1250 |

Raman spectroscopy serves as a valuable complement to FTIR, as it detects vibrational modes based on changes in polarizability rather than changes in dipole moment. nih.gov While standard Raman spectra can be weak, the Surface-Enhanced Raman Scattering (SERS) technique dramatically amplifies the signal for molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. nih.govnih.gov

For this compound, SERS analysis provides insights not only into vibrational frequencies but also into the molecule's orientation upon adsorption. The primary amine (-NH₂) and aminomethyl (-CH₂NH₂) groups are expected to be the primary sites for chemisorption to the metal surface through the lone pair of electrons on the nitrogen atoms. nih.gov

The SERS spectrum would likely show:

Enhanced Aromatic Ring Modes: Vibrations of the benzene ring, such as the ring breathing mode, would be significantly enhanced.

Appearance of Metal-N-Vibration: A key indicator of chemisorption is the appearance of a new band at low frequency (e.g., ~215 cm⁻¹ for Ag-N), corresponding to the stretching vibration between the surface silver atoms and the nitrogen atom of the amine group. nih.gov

Orientation-Dependent Enhancement: If the molecule adsorbs with its aromatic ring oriented vertically to the metal surface, the in-plane vibrational modes are expected to be more strongly enhanced than the out-of-plane modes. This orientation is facilitated by the binding of the amine groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound provides information on the number and electronic environment of all protons in the molecule. Based on the structure and data from similar substituted anilines, the following signals are predicted. rsc.org

Aromatic Protons (H-3 and H-5): The two protons on the aromatic ring are not adjacent to any other protons. Therefore, they are expected to appear as two distinct singlets. The electron-donating amino group and electron-withdrawing bromine atoms will influence their chemical shifts, which are expected in the aromatic region.

Aminomethyl Protons (-CH₂-): The two protons of the methylene (B1212753) group are chemically equivalent and are not expected to couple with other protons, thus appearing as a singlet. Its chemical shift will be in the aliphatic region but shifted downfield due to the adjacent amino group and the aromatic ring.

Amine Protons (-NH₂): The two protons on the primary aromatic amine and the two protons on the primary aliphatic amine often appear as broad singlets due to rapid exchange with the solvent and quadrupole broadening from the nitrogen atom. Their signals can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -NH₂ signals to disappear due to proton-deuterium exchange.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| H-3 | Singlet | ~7.5 - 7.2 | Aromatic region, influenced by adjacent Br and NH₂ groups. |

| H-5 | Singlet | ~7.0 - 6.8 | Aromatic region, influenced by adjacent Br and C-aminomethyl groups. |

| -CH₂- | Singlet | ~3.8 - 3.6 | Aliphatic, downfield due to adjacent NH₂ and aromatic ring. |

| Ar-NH₂ | Broad Singlet | Variable | D₂O exchangeable. |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the aliphatic aminomethyl carbon. The chemical shifts can be predicted by considering the substituent effects on the aniline ring. researchgate.netchemicalbook.com

Carbons bonded to Bromine (C-4, C-6): These carbons are expected to be shifted upfield relative to unsubstituted benzene due to the 'heavy atom effect' of bromine, typically appearing in the 110-120 ppm range.

Carbons bonded to Nitrogen (C-1) and Carbon (C-2): The C-1 carbon attached to the amino group will be significantly shielded (shifted upfield), while the C-2 carbon attached to the aminomethyl group will also be influenced.

Unsubstituted Aromatic Carbons (C-3, C-5): These carbons will appear in the typical aromatic region, with their exact shifts determined by the cumulative effects of the surrounding substituents.

Aminomethyl Carbon (-CH₂-): This aliphatic carbon will appear significantly upfield from the aromatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-1 (C-NH₂) | 145 - 140 | Attached to the primary amine group. |

| C-2 (C-CH₂NH₂) | 125 - 120 | Attached to the aminomethyl substituent. |

| C-3 (CH) | 135 - 130 | Aromatic methine carbon. |

| C-4 (C-Br) | 115 - 110 | Shielded by bromine attachment. |

| C-5 (CH) | 130 - 125 | Aromatic methine carbon. |

| C-6 (C-Br) | 112 - 108 | Shielded by bromine attachment. |

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons (H-3 and H-5) or between the aromatic protons and the aminomethyl protons, confirming they are all isolated singlets. A cross-peak might be observed between the -CH₂- and its adjacent -NH₂ protons under specific solvent conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is invaluable for assigning carbon signals. For instance, the proton signal at ~7.4 ppm would show a cross-peak to the carbon signal at ~133 ppm, definitively assigning that signal as C-3.

Table 4: Predicted HSQC Correlations for this compound

| ¹H Signal (δ, ppm) | Correlated ¹³C Signal (δ, ppm) | Assignment |

|---|---|---|

| ~7.4 | ~133 | H-3 is attached to C-3 |

| ~6.9 | ~128 | H-5 is attached to C-5 |

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2 to 3 bonds), which is crucial for piecing together the molecular framework. columbia.eduyoutube.com It confirms the substitution pattern on the aromatic ring by connecting protons to nearby quaternary (non-protonated) carbons.

Table 5: Key Predicted HMBC Correlations for this compound

| Proton Signal | Correlates to Carbon Signals (2-3 bonds away) | Structural Information Confirmed |

|---|---|---|

| -CH₂- | C-1, C-2, C-6 | Confirms the position of the aminomethyl group at C-2, adjacent to C-1 and C-6. |

| H-3 | C-1, C-2, C-4, C-5 | Confirms H-3 is adjacent to the C-2 (aminomethyl) and C-4 (bromo) positions. |

| H-5 | C-1, C-3, C-4, C-6 | Confirms H-5 is adjacent to the C-4 (bromo) and C-6 (bromo) positions. |

| Ar-NH₂ | C-1, C-2, C-6 | Confirms the position of the amino group at C-1. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dibromo-4-nitroaniline |

| 2,4-dibromoaniline (B146533) |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic structure and photophysical properties of a molecule. For this compound, these techniques help to characterize the transitions between electronic energy levels and the subsequent de-excitation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of an aromatic compound like this compound is primarily determined by the electronic transitions associated with the benzene ring and the influence of its substituents: the primary amino group (-NH₂), the aminomethyl group (-CH₂NH₂), and the two bromine atoms.

The aniline chromophore typically exhibits two main absorption bands. The more intense band, occurring at shorter wavelengths (around 230-240 nm), is attributed to a π→π* transition of the benzene ring (the B-band). A second, less intense band at longer wavelengths (around 280-290 nm), is the result of another π→π* transition (the E-band), which is influenced by the n→π* transition involving the lone pair of electrons on the nitrogen atom of the amino group.

While specific experimental data for this compound is not extensively documented in publicly available literature, the expected absorption maxima (λmax) can be predicted based on the behavior of similar substituted anilines.

Table 1: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent

| Predicted Absorption Band | Wavelength (λmax) (nm) | Type of Transition |

|---|---|---|

| Band I (E-band) | ~295 - 310 | π → π* |

Note: The values in this table are estimations based on the analysis of structurally related compounds and general principles of UV-Vis spectroscopy. Actual experimental values may vary.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a complementary technique to UV-Vis absorption that measures the emission of light from a molecule after it has been excited to a higher electronic state. A molecule that absorbs light can return to its ground state by emitting a photon, a process known as fluorescence. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, and this difference is known as the Stokes shift.

The fluorescence properties of this compound are subject to competing structural influences. The aniline moiety can be fluorescent; however, the presence of heavy atoms like bromine can significantly decrease or quench fluorescence through the "heavy-atom effect." This effect enhances the rate of intersystem crossing from the excited singlet state to a non-emissive triplet state, thereby reducing the fluorescence quantum yield.

Therefore, this compound is expected to exhibit weak fluorescence. The emission spectrum, if measurable, would likely appear at a longer wavelength than its main absorption band.

Table 2: Hypothetical Fluorescence Spectroscopy Data for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| Excitation Wavelength (λex) | ~300 nm | Corresponds to the main absorption band. |

| Emission Wavelength (λem) | ~350 - 400 nm | Wavelength of maximum fluorescence intensity. |

| Stokes Shift | ~50 - 100 nm | The difference between λem and λex. |

Note: This data is hypothetical and serves to illustrate the expected fluorescence properties. Experimental verification is required for confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound, elucidating its elemental composition, and probing its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound (C₇H₈Br₂N₂), HRMS can easily distinguish it from other compounds with the same nominal mass but different elemental compositions. nih.gov

The presence of two bromine atoms creates a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. A molecule with two bromine atoms will therefore exhibit a triplet of peaks in the mass spectrum for the molecular ion, with relative intensities of approximately 1:2:1 for the M, M+2, and M+4 ions, respectively. This pattern is a definitive signature for a dibrominated compound.

Table 3: Predicted HRMS Data for the Protonated Molecular Ion of this compound ([M+H]⁺)

| Ion Formula | Isotopic Composition | Calculated Monoisotopic Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [C₇H₉⁷⁹Br₂N₂]⁺ | Contains two ⁷⁹Br isotopes | 278.9188 | ~100 |

| [C₇H₉⁷⁹Br⁸¹BrN₂]⁺ | Contains one ⁷⁹Br and one ⁸¹Br | 280.9168 | ~197 |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Mapping

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. This technique is crucial for structural elucidation. nih.govnih.gov The fragmentation of this compound in an MS/MS experiment would likely proceed through several key pathways.

Upon collisional activation, the protonated molecular ion ([M+H]⁺, m/z ≈ 279, 281, 283) is expected to undergo fragmentation. A common and diagnostically significant fragmentation for halogenated aromatic compounds is the loss of a halogen atom. Another likely fragmentation pathway involves the aminomethyl side chain.

Predicted Fragmentation Pathways:

Loss of a Bromine Radical: The most prominent initial fragmentation is likely the cleavage of a C-Br bond, resulting in the loss of a bromine radical (·Br), leading to a fragment ion at m/z ~200.

Loss of Ammonia (B1221849): Cleavage of the C-N bond in the aminomethyl group could lead to the loss of ammonia (NH₃) from the precursor ion.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the aminomethyl group (a benzylic cleavage) would result in the formation of a dibromoaniline fragment and the loss of the CH₂NH₂ group.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₇H₈Br₂N₂ + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Description |

|---|---|---|---|

| ~279/281/283 | ~200/202 | ·Br | [M+H - Br]⁺, Monobrominated fragment |

| ~279/281/283 | ~262/264/266 | NH₃ | [M+H - NH₃]⁺ |

Predicted Collision Cross Section (CCS) Studies

Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. mdpi.com It is determined using ion mobility spectrometry (IMS), which separates ions based on their differential mobility through a buffer gas under the influence of an electric field. mdpi.comdntb.gov.ua The CCS value provides an additional dimension of characterization beyond mass and retention time, enhancing confidence in compound identification. nih.gov

For novel or uncharacterized compounds like this compound, where an experimental CCS value may not be available, predictive models based on machine learning can be employed. dntb.gov.uanih.gov These in silico tools use the chemical structure of a molecule to calculate a theoretical CCS value. nih.gov The predicted CCS can then be compared to experimental data for tentative identification or used to build libraries for future reference. The CCS value is influenced by the molecule's three-dimensional structure; more compact structures generally have smaller CCS values than elongated or bulky ones. mdpi.comnih.gov

Table 5: Illustrative Predicted Collision Cross Section (CCS) Data

| Ion Adduct | Predicted CCS (Ų) | Prediction Method | Notes |

|---|---|---|---|

| [M+H]⁺ | 150 - 165 | Machine Learning Algorithm (e.g., SVM, Gradient Boosting) | The predicted value depends on the specific algorithm and training dataset used. It reflects the ion's rotationally averaged surface area. |

Note: CCS values are predictions and require experimental validation for confirmation. The values serve as an example of what such a study would produce.

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic techniques are indispensable for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound, these methods reveal critical information about its crystal packing, intermolecular interactions, and conformational preferences.

For related dibromoaniline compounds, such as 2,4-dibromoaniline and 2,6-dibromoaniline (B42060), XRD studies have provided detailed structural information. nih.govnih.gov For instance, the crystal structure of 2,4-dibromoaniline was determined from powder diffraction data to be orthorhombic, with specific unit cell parameters. nih.gov Similarly, the structure of 2,6-dibromoaniline has been characterized, revealing its space group and unit cell dimensions. nih.gov These examples highlight the power of XRD in establishing the fundamental crystallographic parameters of a compound.

A hypothetical XRD analysis of this compound would yield its space group, unit cell dimensions (a, b, c, α, β, γ), and the fractional coordinates of each atom within the asymmetric unit. This information would definitively establish bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the crystalline state.

Both single-crystal and powder XRD techniques offer unique advantages in the structural analysis of this compound.

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for structure determination, providing the most accurate and detailed atomic-level information. mdpi.combrynmawr.edu Growing a suitable single crystal of this compound would be the first critical step. Once obtained, the crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern allows for the unambiguous determination of the crystal structure, including the precise location of all atoms, even hydrogen atoms in high-quality datasets. This level of detail is crucial for understanding subtle intermolecular interactions, such as hydrogen bonding involving the aminomethyl and aniline groups, and potential halogen bonding involving the bromine atoms.

Powder X-ray Diffraction (PXRD) is a versatile technique used for phase identification, purity analysis, and can also be used for structure determination, especially when single crystals are not available. wikipedia.orgunesp.br A powder sample of this compound, which consists of a multitude of randomly oriented microcrystallites, is analyzed. wikipedia.org The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ). youtube.com While PXRD data provides less detailed information than SCXRD, it is invaluable for routine characterization. wikipedia.org It can be used to identify the crystalline phase of the compound, assess its purity by detecting crystalline impurities, and determine lattice parameters. wikipedia.org For instance, the crystallinity of a sample can be assessed by comparing the integrated intensity of sharp peaks against any broad background signal. wikipedia.org

| Technique | Sample Type | Information Obtained | Advantages | Limitations |

| Single-Crystal XRD | Single crystal | Precise atomic coordinates, bond lengths, bond angles, unit cell parameters, space group, intermolecular interactions. researchgate.netresearchgate.net | Highest accuracy and detail. mdpi.com | Requires growth of suitable single crystals. |

| Powder XRD | Polycrystalline powder | Phase identification, lattice parameters, crystallinity, purity assessment. wikipedia.orgunesp.br | Simple sample preparation, rapid measurements. wikipedia.org | Less structural detail than SCXRD. wikipedia.org |

Complementary Advanced Characterization Techniques

Beyond XRD, other advanced spectroscopic methods can provide further insights into the electronic structure and local environment of specific atoms within the this compound molecule.

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that probes the interaction between the electric quadrupole moment of a nucleus and the surrounding electric field gradient (EFG). wikipedia.orgslideshare.net This technique is particularly sensitive to the local electronic environment of quadrupolar nuclei, such as bromine (⁷⁹Br and ⁸¹Br) and nitrogen (¹⁴N), which are present in this compound.

NQR experiments are performed on solid, typically powdered, samples in the absence of an external magnetic field. wikipedia.org The resonance frequencies are directly proportional to the nuclear quadrupole coupling constant (e²Qq), which in turn depends on the electric field gradient at the nucleus. georgetown.edu The EFG is highly sensitive to the chemical bonding and the crystal structure. wikipedia.orgillinois.edu Therefore, NQR can provide valuable information about:

Chemical Bonding: The nature of the C-Br and C-N bonds.

Crystal Structure: The presence of non-equivalent lattice sites for the bromine or nitrogen atoms, which would result in multiple resonance lines. illinois.edu

Phase Transitions: Changes in the crystal structure with temperature can be monitored by observing changes in the NQR spectrum. wikipedia.org

For this compound, one would expect to observe distinct NQR signals for the two bromine atoms at positions 4 and 6, as their local environments may differ slightly. The ¹⁴N NQR spectrum could provide information about the electronic structure of both the aniline and the aminomethyl nitrogen atoms.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ethz.chuic.edu In its ground state, this compound is a diamagnetic molecule with all electrons paired and is therefore EPR-silent.

However, EPR spectroscopy can be a powerful tool for studying this compound under specific circumstances:

Radical Intermediates: During chemical reactions, such as oxidation, radical intermediates of this compound may be formed. These paramagnetic species would give a distinct EPR spectrum, providing insights into the reaction mechanism.

Excited States: The molecule could be excited to a triplet state (with two unpaired electrons) through irradiation. The EPR spectrum of this triplet state would provide information about its electronic structure. manchester.ac.uk

Doping with Paramagnetic Centers: The compound could be doped with a stable radical or a transition metal ion, and EPR could be used to probe the local environment of the paramagnetic guest within the host lattice.

An EPR spectrum provides information about the g-factor and hyperfine coupling constants, which are characteristic of the paramagnetic species and its environment. illinois.edu

Operando spectroscopy refers to the characterization of materials while they are functioning under realistic reaction conditions. nih.govosti.gov This approach provides dynamic information about the structural and electronic changes that a catalyst or reactant undergoes during a chemical process.

For this compound, which is an intermediate in synthesis, operando techniques could be employed to monitor its formation or its conversion to a final product in real-time. This allows for the identification of transient intermediates and the elucidation of reaction mechanisms. osti.gov

Several spectroscopic techniques can be adapted for operando studies:

Operando XRD: To follow changes in the crystalline phases of solid reactants, intermediates, and products during a solid-state or heterogeneous reaction. mpg.de

Operando Raman or IR Spectroscopy: To monitor changes in vibrational modes, providing information about the transformation of functional groups as the reaction progresses. rsc.org

Operando X-ray Absorption Spectroscopy (XAS): To probe the local atomic structure and electronic state of specific elements (like bromine) during a reaction. rsc.org

By combining these techniques, a comprehensive understanding of the reaction pathways involving this compound can be achieved, leading to the optimization of reaction conditions and the development of more efficient synthetic routes. osti.gov

Computational and Theoretical Investigations of 2 Aminomethyl 4,6 Dibromoaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties.

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like 2-(Aminomethyl)-4,6-dibromoaniline, which has a rotatable aminomethyl group, multiple stable conformations may exist.

A thorough conformational landscape analysis would involve systematically exploring the potential energy surface of the molecule by rotating the single bonds. This process would identify all the low-energy conformers and the transition states that connect them. The results would provide insights into the molecule's flexibility and the relative populations of different conformations at a given temperature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties.

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. Analysis of the spatial distribution of these orbitals would reveal which parts of the this compound molecule are most likely to participate in electron donation and acceptance.

Molecular Electrostatic Potential (MESP) Mapping and Reactivity Sites

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. researchgate.net

Different colors on the MESP map indicate different potential values:

Red: Regions of negative potential, rich in electrons, are susceptible to electrophilic attack. In this compound, these would likely be centered around the nitrogen atom of the amino group and potentially the bromine atoms due to their lone pairs.

Blue: Regions of positive potential, which are electron-deficient, are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the amino and aminomethyl groups.

Green: Regions of neutral potential.

The MESP map provides a clear, three-dimensional picture of the charge distribution and helps to identify the most probable sites for intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules. researchgate.netunits.it It allows for the prediction and interpretation of electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). researchgate.netnih.gov Furthermore, the theory provides information on the nature of these transitions, for instance, whether they are π→π* or n→π* transitions, by analyzing the molecular orbitals involved. researchgate.net

For this compound, TD-DFT calculations would elucidate its photophysical properties, predicting the color of the compound and how it interacts with light.

Prediction and Validation of Spectroscopic Properties

Computational methods are also employed to predict and help interpret spectroscopic data, such as infrared (IR) and Raman spectra.

Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational frequency calculations, typically performed using DFT, can predict the positions and intensities of bands in the IR and Raman spectra of a molecule. nih.gov By analyzing the vibrational modes associated with each calculated frequency, a detailed assignment of the experimental spectral bands can be made. This involves correlating specific peaks with the stretching, bending, and torsional motions of the molecule's functional groups. For this compound, this would allow for the identification of characteristic vibrations of the aminomethyl group, the C-N bond, the C-Br bonds, and the aromatic ring.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly those based on density functional theory (DFT), have become increasingly accurate in predicting NMR chemical shifts, aiding in the assignment of complex spectra and the confirmation of proposed structures.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound involves calculating the magnetic shielding tensors of the nuclei in the molecule. These calculations are highly sensitive to the molecular geometry and the computational level of theory employed. The chemical shift of a given nucleus is influenced by the local electronic environment, which is in turn affected by the presence of electron-withdrawing or electron-donating groups. ucl.ac.uk In this compound, the bromine atoms, being electronegative, are expected to deshield the adjacent aromatic protons and carbons, leading to higher chemical shift values (downfield shifts). ucl.ac.uk Conversely, the amino and aminomethyl groups are electron-donating and would be expected to shield nearby nuclei, causing upfield shifts. ucl.ac.uk

Modern approaches often utilize machine learning algorithms, trained on large databases of experimental and calculated NMR data, to refine the predictions and achieve higher accuracy. nih.gov These methods can account for subtle solvent effects and conformational averaging, which are crucial for obtaining reliable chemical shift predictions. mdpi.com

A hypothetical predicted ¹H and ¹³C NMR data table for this compound is presented below. The exact values would be obtained from specific computational software and methodologies.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~135.0 |

| C2 | - | ~130.0 |

| C3 | ~7.5 | ~132.0 |

| C4 | - | ~115.0 |

| C5 | ~7.8 | ~138.0 |

| C6 | - | ~118.0 |

| CH₂ | ~3.9 | ~45.0 |

| NH₂ (on ring) | ~5.0 | - |

| NH₂ (on methyl) | ~1.8 | - |

Note: These are illustrative values and the actual predicted shifts can vary based on the computational method, basis set, and solvent model used.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. For this compound, theoretical methods can be employed to elucidate the mechanisms of its various potential transformations, such as electrophilic aromatic substitution, nucleophilic substitution of the bromine atoms, and reactions involving the amino groups.

By mapping the potential energy surface (PES) of a reaction, chemists can identify the most probable reaction pathways. mdpi.com This involves locating the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate. nih.gov

For instance, in the deamination of a similar primary amine, DFT calculations have been used to explore different reaction pathways and identify the most favorable one. frontiersin.org Such studies can reveal the role of catalysts, the effect of solvents, and the nature of intermediates. frontiersin.org For this compound, computational studies could investigate the mechanism of its synthesis, for example, the bromination of 2-(aminomethyl)aniline (B1197330), or its subsequent reactions to form more complex molecules. These calculations can provide detailed geometric information about the transition states, including bond lengths and angles, offering a deeper understanding of the factors that control the reaction's outcome. rsc.org

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying the electronic structure of a single molecule, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of molecules over time. mdpi.comnih.gov For a flexible molecule like this compound, which has a rotatable aminomethyl group, MD simulations can reveal the different accessible conformations and their relative populations. nih.gov

MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be followed over time. nih.gov This allows for the study of dynamic processes such as conformational changes and the interaction of the molecule with its environment, for example, solvent molecules or a biological receptor.

In the context of this compound, MD simulations could be used to:

Determine the preferred conformation of the aminomethyl group.

Study the hydrogen bonding patterns between molecules of this compound in the solid state or in solution.

Simulate the interaction of this compound with a protein binding site, providing insights into its potential biological activity. nih.gov

The results of MD simulations can be used to calculate various thermodynamic properties and to understand the role of intermolecular forces in the macroscopic behavior of the compound.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other properties. These descriptors are often calculated using DFT methods. nih.govnih.gov For this compound, these indices can provide valuable information about its chemical behavior.

Some key quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Ionization Potential (IP) and Electron Affinity (EA): These are related to the HOMO and LUMO energies, respectively, and quantify the energy required to remove an electron and the energy released when an electron is added. nih.gov

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a general measure of the molecule's reactivity. nih.govresearchgate.net

Local Reactivity Descriptors: Fukui functions and dual descriptors can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Calculated Quantum Chemical Descriptors for this compound (Illustrative Values)

| Descriptor | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 0.2 eV |

| Electronegativity (χ) | 3.2 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 1.94 eV |

Note: These values are for illustrative purposes and would be derived from specific quantum chemical calculations.

These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate the structure of this compound with its biological activity or physical properties. nih.gov

Computational Approaches for Synthesis Planning and Optimization

Computational chemistry is increasingly being used to aid in the design and optimization of synthetic routes. For a target molecule like this compound, computational tools can be employed to:

Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) programs can suggest potential synthetic pathways by working backward from the target molecule to simpler, commercially available starting materials. These programs utilize databases of known chemical reactions and reaction rules.

Reaction Prediction: Computational models can predict the outcome of a proposed reaction, including the major products and potential side products. This can help chemists to choose the most efficient synthetic route and to avoid unnecessary experimentation.

Optimization of Reaction Conditions: Theoretical calculations can be used to study the effect of different catalysts, solvents, and temperatures on the yield and selectivity of a reaction. For example, by calculating the activation energies for different catalytic cycles, the most effective catalyst can be identified. frontiersin.org

For the synthesis of this compound, computational methods could be used to explore different brominating agents and conditions for the selective dibromination of an aniline (B41778) precursor. They could also be used to model the introduction of the aminomethyl group, helping to optimize the reaction conditions for this step.

Applications of 2 Aminomethyl 4,6 Dibromoaniline in Advanced Organic Synthesis and Heterocyclic Chemistry

Role as a Building Block for Complex Organic Scaffolds

The strategic placement of reactive functional groups on the 2-(aminomethyl)-4,6-dibromoaniline framework makes it an excellent starting material for the synthesis of complex organic scaffolds. The primary amine of the aminomethyl group and the aromatic amine, along with the two bromine atoms, offer orthogonal reactivity, allowing for sequential and controlled chemical transformations.

Precursor for Diverse Nitrogen-Containing Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of both an ortho-aminomethyl group and an aniline (B41778) nitrogen facilitates the construction of fused ring systems. For instance, these functionalities can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form seven-membered rings, such as benzodiazepines, which are privileged structures in medicinal chemistry.

Furthermore, the bromine atoms can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Stille couplings, to introduce a wide range of substituents, thereby expanding the diversity of the resulting heterocyclic scaffolds. enamine.net This approach allows for the systematic modification of the electronic and steric properties of the final molecules.

A general synthetic route to prepare 2-(halomethyl)-4,6-dibromoaniline involves the reaction of 2,4-dibromoaniline (B146533) with paraformaldehyde and a concentrated hydrohalic acid. google.com This process directly introduces the halomethyl group, which can then be converted to the aminomethyl group. google.com

Utility in Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The structural features of this compound make it an ideal substrate for such transformations.

The dual amine functionalities can react with various carbonyl compounds and other electrophiles in a sequential or concerted manner, leading to the rapid assembly of complex molecules. For example, in Ugi-type reactions, the primary amine can react with an aldehyde, an isocyanide, and a carboxylic acid to generate α-acylamino carboxamide derivatives. The resulting products, still bearing the dibromoaniline core, can be further functionalized through the bromine atoms, showcasing the power of combining MCRs with subsequent diversification strategies. The versatility of aminomethylated anilines in MCRs is a well-established principle for generating molecular complexity. nih.gov

Synthesis of Highly Functionalized Aniline Derivatives

The dibromoaniline core of this compound provides a robust platform for the synthesis of highly functionalized aniline derivatives. The bromine atoms are amenable to a variety of transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of functional groups, such as alkyl, aryl, and heteroaryl moieties, as well as cyano, and alkoxy groups.